![molecular formula C23H22N2O4S B296735 Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296735.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate, also known as M4MT, is a chemical compound that has shown potential in scientific research.
Mécanisme D'action
The exact mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cancer cell growth and by modulating neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments is that it is relatively easy to synthesize. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate and its effects on neurotransmitter activity in the brain.
In conclusion, Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate in various fields of study.
Méthodes De Synthèse
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate can be synthesized using a multi-step process involving the reaction of 4-methoxybenzaldehyde, ethyl cyanoacetate, and thiourea. The resulting compound is then reacted with 2-phenylethyl bromide and methyl acetoacetate to form Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate.
Applications De Recherche Scientifique
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. In one study, Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate was found to inhibit the growth of human prostate cancer cells in vitro. Another study showed that Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate had anxiolytic effects in mice, suggesting its potential as a treatment for anxiety disorders.
Propriétés
Formule moléculaire |
C23H22N2O4S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-28-17-10-8-16(9-11-17)19-18(14-24)22(25-21(26)20(19)23(27)29-2)30-13-12-15-6-4-3-5-7-15/h3-11,19-20H,12-13H2,1-2H3,(H,25,26) |
Clé InChI |
YLDUIVMLMWVBTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCCC3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCCC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)

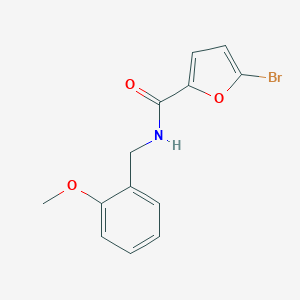
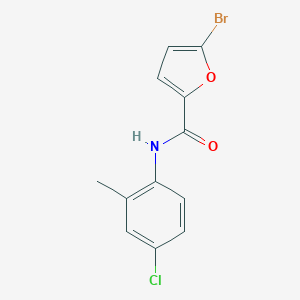
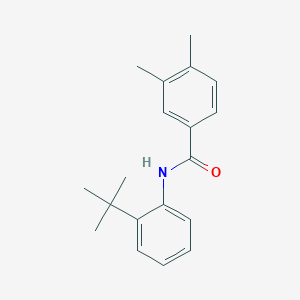
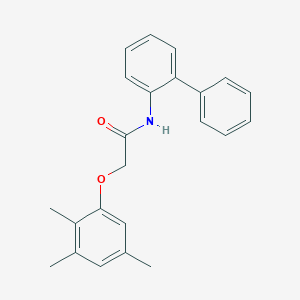

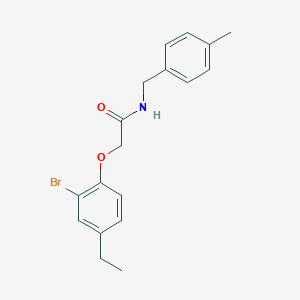
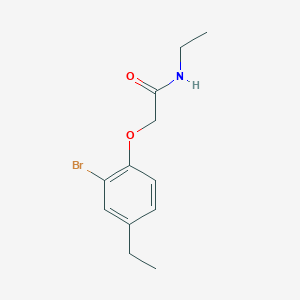
![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)

